5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
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Overview
Description
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic organic compound featuring a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions
Formation of Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl) in the presence of a base.
Carboxylation: The final step involves carboxylation, which can be performed using carbon dioxide (CO2) under high pressure or through the use of carboxylating agents like carbonyl diimidazole (CDI).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can target the pyridine ring or the carboxylic acid group, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the carboxylic acid or pyridine ring.
Substitution Products: Substituted derivatives with various functional groups replacing the trifluoromethyl group or attached to the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical agents, making this compound a promising scaffold for drug design.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests. It is also utilized in materials science for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Pathways: The compound can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-2H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 5-(Trifluoromethyl)-1H-indole-4-carboxylic acid
- 5-(Trifluoromethyl)-1H-pyrrole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid stands out due to its unique combination of a trifluoromethyl group and a pyrrolo[2,3-b]pyridine core. This combination imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-14-7-4(1-2-13-7)6(5)8(15)16/h1-3H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYFNIPEVRIQNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679153 |
Source
|
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260384-46-0 |
Source
|
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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